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molecular formula C6H5ClFNO B2519100 4-Amino-2-chloro-6-fluorophenol CAS No. 62918-76-7

4-Amino-2-chloro-6-fluorophenol

Cat. No. B2519100
M. Wt: 161.56
InChI Key: KEODCIJNJZOHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076488B2

Procedure details

This compound was prepared from 2-chloro-6-fluoro-4-nitrophenol (1.3 g, 6.79 mmol) in the manner described for 4-amino-3-fluorophenol, affording 0.34 g (40%) of 4-amino-2-chloro-6-fluorophenol. 1H-NMR (DMSO-d6) δ 4.99 (s, 2H), 6.29-6.36 (m, 2H), 8.85 (s, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([F:11])[C:3]=1[OH:12].NC1C=CC(O)=CC=1F>>[NH2:8][C:6]1[CH:5]=[C:4]([F:11])[C:3]([OH:12])=[C:2]([Cl:1])[CH:7]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=C1)F)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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